molecular formula C10H11NO B8751167 4-Pentyn-1-ol, 5-(3-pyridinyl)-

4-Pentyn-1-ol, 5-(3-pyridinyl)-

Cat. No.: B8751167
M. Wt: 161.20 g/mol
InChI Key: IAIJILHHXLMWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyn-1-ol, 5-(3-pyridinyl)- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pentyn-1-ol, 5-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentyn-1-ol, 5-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-pyridin-3-ylpent-4-yn-1-ol

InChI

InChI=1S/C10H11NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-7,9,12H,1,3,8H2

InChI Key

IAIJILHHXLMWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromopyridine (5.4 g, 34.2 mmol) was dissolved in triethylamine (10 ml) and degassed under nitrogen. 4-Pentyn-1-ol (3.50 ml, 37.6 mmol) was added followed by bis(triphenylphosphine)palladium (II) chloride (0.245 g, 0.349 mmol) and copper(I)iodide (0.136 g, 0.714 mmol) and the resulting mixture was stirred and heated under reflux for 20 mins. when a dark brown sludge was obtained. The mixture was cooled to rt and partitioned between EtOAc (200 ml) and water (50 ml). The aqueous phase was extracted further with EtOAc (2×100 ml); the combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The material was purified by column chromatography. The sample was loaded in dichloromethane and purified on silica (Si) 100 g using a gradient of 0-100% ethyl acetate in cyclohexane over 60 mins on the Flashmaster II. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a yellow oil (4.99 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
0.245 g
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
0.136 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-bromopyridine (4.09 g, 26 mmol), 4-pentyn-1-ol (2.58 g, 31 mmol) and triethylamine (12 ml) in anhydrous DCM (20 ml) was added bis(triphenylphosphine)-palladium dichloride (0.05 g, 0.07 mmol) and copper(I) iodide (0.05 g, 0.26 mmol). The mixture was refluxed for 20 h under argon. After cooling, water (20 ml) was added and the products extracted into DCM. The combined organic extracts were washed with saturated potassium carbonate (50 ml) dried over anhydrous magnesium sulphate, filtered and evaporated to provide a brown oil. Column chromatography (flash silica gel, ethyl acetate) gave 5-(3-pyridyl)-1-pent-4-ynol (0.37 g, 7%) as a colourless oil.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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